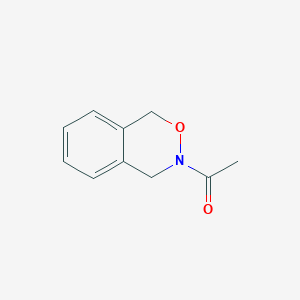

1-(1,4-Dihydro-2,3-benzoxazin-3-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

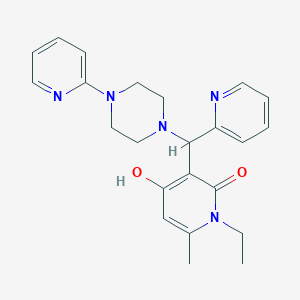

1-(1,4-Dihydro-2,3-benzoxazin-3-yl)ethanone, also known by its IUPAC name 1-(1,4-dihydro-3H-benzo[d][1,2]oxazin-3-yl)ethan-1-one , is a chemical compound with the molecular formula C10H11NO2 . It falls within the class of benzoxazinones and exhibits interesting biological properties. The compound’s structure includes a benzoxazine ring fused with an ethanone moiety .

Synthesis Analysis

The synthesis of 1-(1,4-Dihydro-2,3-benzoxazin-3-yl)ethanone involves various methods, including condensation reactions, cyclization, and functional group transformations. Researchers have explored both traditional organic synthesis routes and novel strategies to access this compound. For instance, one approach involves the cyclization of suitable precursors under controlled conditions. Detailed synthetic pathways can be found in relevant literature .

Molecular Structure Analysis

The molecular structure of 1-(1,4-Dihydro-2,3-benzoxazin-3-yl)ethanone consists of a benzoxazine ring (benzo[d][1,2]oxazine) fused with an ethanone group. The benzoxazine ring imparts rigidity and contributes to the compound’s stability. Researchers have characterized its stereochemistry, bond angles, and bond lengths using techniques such as X-ray crystallography and NMR spectroscopy .

Chemical Reactions Analysis

1-(1,4-Dihydro-2,3-benzoxazin-3-yl)ethanone participates in various chemical reactions. These include nucleophilic additions, acylations, and transformations of the benzoxazine ring. Researchers have investigated its reactivity with different nucleophiles and electrophiles. Additionally, the compound’s behavior under acidic or basic conditions has been studied .

Physical And Chemical Properties Analysis

Mecanismo De Acción

Target of Action

Similar compounds have been studied for their anticancer properties .

Mode of Action

It’s worth noting that benzoxazepine derivatives, which share a similar structure, have been synthesized and evaluated for their anticancer properties .

Pharmacokinetics

The compound’s molecular weight is 177.203, which could potentially influence its bioavailability.

Result of Action

Safety and Hazards

Propiedades

IUPAC Name |

1-(1,4-dihydro-2,3-benzoxazin-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-8(12)11-6-9-4-2-3-5-10(9)7-13-11/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYSZVSPHOFJGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC2=CC=CC=C2CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(6S)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptan-6-yl]acetic acid](/img/structure/B2909053.png)

![2-(3-(1H-pyrazol-1-yl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2909056.png)

![1-[(3S)-3-Methylpiperazin-1-yl]prop-2-en-1-one;2,2,2-trifluoroacetic acid](/img/structure/B2909058.png)

![Ethyl 5-[(2-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2909065.png)

![5-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2909068.png)

![8-(2-Chlorophenyl)-1,3-dimethyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2909069.png)